molecular formula C18H22N2O2 B6917381 N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide

N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B6917381
M. Wt: 298.4 g/mol
InChI Key: GPAYBVQZKIQVFL-UHFFFAOYSA-N
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Description

N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinone ring substituted with an ethyl group and a trimethylphenylacetamide moiety, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-5-20-11-15(6-7-18(20)22)19-17(21)10-16-13(3)8-12(2)9-14(16)4/h6-9,11H,5,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAYBVQZKIQVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NC(=O)CC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

    Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and ammonium acetate under reflux conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl iodide in the presence of a base like potassium carbonate.

    Formation of the Acetamide Moiety: The final step involves the acylation of the pyridinone derivative with 2,4,6-trimethylphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinone ring, potentially forming alcohol derivatives.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Alcohols and amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

    N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide vs. N-(1-methyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide: The ethyl group in the former provides different steric and electronic properties compared to the methyl group in the latter, affecting their reactivity and biological activity.

    This compound vs. N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4-dimethylphenyl)acetamide: The presence of an additional methyl group in the trimethylphenyl ring can influence the compound’s solubility and interaction with biological targets.

Comparison with Similar Compounds

  • N-(1-methyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide
  • N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4-dimethylphenyl)acetamide
  • N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,6-dimethylphenyl)acetamide

This detailed article provides a comprehensive overview of N-(1-ethyl-6-oxopyridin-3-yl)-2-(2,4,6-trimethylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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